Syringyl alcohol diacetate
Description
Syringyl alcohol diacetate (C₁₃H₁₆O₆) is a phenyl acetate derivative formed by the diacetylation of syringyl alcohol, a monomeric unit in lignin biosynthesis. Its structure comprises a 3,5-dimethoxy-4-hydroxyphenyl backbone with two acetate groups at the hydroxyl positions (). The compound is characterized by its aromatic methoxy and acetoxy substituents, which influence its chemical reactivity and biological activity. Nuclear magnetic resonance (NMR) studies confirm its structure, with distinct signals for methoxy (δ 3.8–4.0 ppm) and acetoxy groups (δ 2.2–2.4 ppm) observed in 250 MHz spectra ().
Properties
Molecular Formula |
C13H16O6 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(4-acetyloxy-3,5-dimethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C13H16O6/c1-8(14)18-7-10-5-11(16-3)13(19-9(2)15)12(6-10)17-4/h5-6H,7H2,1-4H3 |
InChI Key |
SLUHIPBDKNKIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C(=C1)OC)OC(=O)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Diacetate Derivatives
| Compound | Molecular Formula | Backbone | Key Functional Groups |
|---|---|---|---|
| Syringyl alcohol diacetate | C₁₃H₁₆O₆ | Aromatic (syringyl) | 2× acetate, 2× methoxy, 1× aromatic |
| Sinapyl alcohol diacetate | C₁₄H₁₆O₆ | Aromatic (sinapyl) | 2× acetate, 1× methoxy, 1× carbonyl |
| Trans-p-Coumaryl diacetate | C₁₃H₁₄O₄ | Aromatic (coumaryl) | 2× acetate, 1× hydroxyl (phenolic) |
| Glycerol diacetate | C₇H₁₄O₄ | Aliphatic (glycerol) | 2× acetate, 1× hydroxyl |
Key Differences:
- Backbone Type: Syringyl and sinapyl derivatives are aromatic, whereas glycerol diacetate is aliphatic. Trans-p-coumaryl diacetate retains a phenolic hydroxyl group, unlike syringyl’s methoxy substituents ().
- Functional Groups : Syringyl has two methoxy groups, enhancing electron-donating effects, while sinapyl includes a carbonyl group linked to its bioactivity (). Glycerol diacetate’s aliphatic backbone confers higher water solubility ().
Table 2: Reactivity Comparison
Table 3: Application Comparison
| Compound | Primary Applications |
|---|---|
| Syringyl alcohol diacetate | Lignin research, phytochemistry |
| Sinapyl alcohol diacetate | Pharmaceutical (anticancer agents) |
| Trans-p-Coumaryl diacetate | Antioxidant studies, flavor industry |
| Glycerol diacetate | Food, cosmetics, industrial solvents |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing syringyl alcohol diacetate in laboratory settings?
- Methodological Answer : Synthesis typically involves acetylation of syringyl alcohol using acetic anhydride under controlled conditions (e.g., anhydrous environment, catalytic acid). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm esterification and acetate group positioning, complemented by mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity. Ensure reproducibility by documenting solvent ratios, reaction times, and purification steps (e.g., recrystallization) .
Q. How does syringyl alcohol diacetate function in lignin biosynthesis, and what experimental approaches validate its role?
- Methodological Answer : Syringyl alcohol diacetate is a precursor in syringyl lignin biosynthesis. Enzymatic studies using lignifying xylem tissues (e.g., Robinia pseudoacacia) can identify its incorporation into lignin polymers. Key methods include:
- Enzyme assays : Test substrate specificity of 4-coumarate-CoA ligase (4CL), aldehyde dehydrogenase (ALDH), and caffeic acid O-methyltransferase (COMT) for syringyl substrates .
- Isotopic labeling : Track ¹³C-labeled syringyl alcohol diacetate in lignin polymerization via autoradiography or NMR .
Q. What analytical techniques are critical for distinguishing syringyl alcohol diacetate from structurally similar compounds (e.g., coumaryl derivatives)?
- Methodological Answer :
- Chromatographic separation : Use reverse-phase HPLC with UV detection (280 nm) to resolve syringyl and coumaryl derivatives based on polarity differences.
- Spectroscopic differentiation : Compare NMR chemical shifts; syringyl derivatives exhibit distinct aromatic proton splitting (e.g., two methoxy groups at δ 3.8–4.0 ppm) versus coumaryl’s single methoxy group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
